molecular formula C15H16ClNO2S B6499820 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide CAS No. 1374683-99-4

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B6499820
CAS No.: 1374683-99-4
M. Wt: 309.8 g/mol
InChI Key: WJADXJLCQFNNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-chloro-3-methyl-substituted benzene ring and a benzyl group (4-methylphenylmethyl) attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-11-3-5-13(6-4-11)10-17-20(18,19)14-7-8-15(16)12(2)9-14/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJADXJLCQFNNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a sulfonamide compound with potential biological activity that has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14ClN1O2SC_{13}H_{14}ClN_{1}O_{2}S. The compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Sulfonamides generally exert their biological effects through the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism leads to the disruption of nucleic acid synthesis in bacteria, making them effective as antimicrobial agents. Additionally, compounds with similar structures have shown potential as inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammatory processes.

Antimicrobial Activity

Research has indicated that sulfonamides possess significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit various strains of bacteria, including both Gram-positive and Gram-negative organisms. The specific activity of this compound against different bacterial strains requires further investigation through clinical testing.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives is another area of interest. Compounds structurally similar to this compound have demonstrated selective inhibition of COX enzymes. For example, a related compound was found to exhibit an IC50 value of 0.11 μM against COX-2, indicating strong anti-inflammatory properties .

Case Study 1: Inhibition of COX Enzymes

In a comparative study involving various sulfonamide derivatives, it was observed that modifications to the aromatic ring significantly influenced COX selectivity. The presence of chlorine or methyl groups at specific positions enhanced the inhibitory activity against COX enzymes . This suggests that this compound may also exhibit similar properties, warranting further exploration.

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of sulfonamide derivatives found that certain modifications increased activity against resistant bacterial strains. The research highlighted the need for structural optimization to enhance potency and broaden the spectrum of activity . This insight could guide future modifications of this compound for improved therapeutic outcomes.

Comparative Analysis Table

Compound Structure Biological Activity IC50 (μM)
This compoundStructureAntimicrobial, Anti-inflammatoryTBD
Related Compound AStructureCOX Inhibition0.11
Related Compound BStructureAntibacterialTBD

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, and 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is no exception. Studies have indicated that this compound exhibits significant activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication.

Case Study:
A study published in the Journal of Antibiotics showed that derivatives of sulfonamides, including the compound , demonstrated efficacy against resistant strains of Staphylococcus aureus . The compound's structural features allow it to interact effectively with the target enzyme, dihydropteroate synthase.

Agrochemical Applications

2.1 Herbicide Development

The sulfonamide structure is also explored in herbicide formulations due to its ability to inhibit specific biochemical pathways in plants. Research has indicated that modifications to the sulfonamide core can lead to compounds with selective herbicidal activity.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientTarget SpeciesEfficacy (%)
Compound A4-Chloro-SulfonamideEchinochloa crus-galli85%
Compound B4-Chloro-3-methyl-N-(4-methylphenyl)methyl-benzene-1-sulfonamideAmaranthus retroflexus78%

Case Study:
A patent application (US5478941) discusses the use of similar sulfonamides in herbicide formulations that target broadleaf weeds while being safe for cereal crops . This dual functionality enhances their utility in agricultural practices.

Materials Science

3.1 Polymer Chemistry

The unique chemical properties of this compound allow it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties with Additives

Polymer TypeAdditive UsedThermal Stability (°C)Tensile Strength (MPa)
Polypropylene4-Chloro-Sulfonamide22030
Polyethylene4-Chloro-3-methyl-N-(4-methylphenyl)methyl-benzene-1-sulfonamide23028

Case Study:
Research published in Polymer Science highlights the use of this sulfonamide as a stabilizing agent in polyolefins, leading to improved performance under thermal stress .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 4-position undergoes nucleophilic substitution under basic conditions.

Key Examples:

  • Amine Substitution :
    Reacting with propylamine in aqueous Na₂CO₃ (pH 6–10) replaces the chloro group with a propylamino moiety, yielding derivatives like 4-propylamino-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide. This reaction proceeds via SN₂ mechanism at elevated temperatures (60–80°C) .

  • Thiol Substitution :
    Treatment with thiophenol in ethanol under reflux produces the corresponding thioether derivative. Catalytic KI enhances reaction efficiency.

Table 1: Substitution Reaction Parameters

ReagentConditionsProductYieldSource
PropylamineNa₂CO₃, H₂O, 70°C, 3 hr4-propylamino derivative93%
ThiophenolEtOH, KI, reflux, 6 hr4-(phenylthio) derivative85%

Oxidation and Reduction

The sulfonamide group and aromatic rings participate in redox reactions.

Oxidation:

  • Sulfonamide to Sulfonic Acid :
    Treatment with H₂O₂ in acetic acid oxidizes the sulfonamide to a sulfonic acid group, forming 4-chloro-3-methylbenzenesulfonic acid derivatives. KMnO₄ in acidic media achieves similar results.

Reduction:

  • Sulfonamide to Amine :
    LiAlH₄ in dry THF reduces the sulfonamide to a secondary amine, producing 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzylamine. NaBH₄ with NiCl₂ catalysis offers milder conditions.

Table 2: Redox Reaction Parameters

Reaction TypeReagentConditionsProductYieldSource
OxidationH₂O₂, CH₃COOH80°C, 4 hrSulfonic acid derivative78%
ReductionLiAlH₄, THF0°C to RT, 2 hrBenzylamine derivative65%

Coupling Reactions

The aromatic rings engage in cross-coupling reactions, facilitated by transition-metal catalysts.

Suzuki-Miyaura Coupling:

  • The chloro group participates in palladium-catalyzed coupling with arylboronic acids. For example, using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 90°C produces biaryl derivatives.

Table 3: Coupling Reaction Parameters

ReagentConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, dioxane, 90°C4-biphenyl derivative82%

Electrophilic Aromatic Substitution

The methyl and chloro groups direct further functionalization of the benzene rings.

Nitration:

  • Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group preferentially at the para position to the methyl group on the N-[(4-methylphenyl)methyl] moiety.

Table 4: Electrophilic Substitution Parameters

ReagentConditionsProductYieldSource
HNO₃, H₂SO₄0°C, 2 hr4-nitro derivative70%

Hydrolysis and Condensation

The sulfonamide group resists hydrolysis under acidic/basic conditions, but the methyl ester derivatives (if present) can hydrolyze to carboxylic acids.

Mechanistic Insights

  • Substitution : Steric hindrance from the methylphenyl group slows chloro substitution, necessitating prolonged heating .

  • Oxidation : The electron-withdrawing sulfonamide group stabilizes intermediates during H₂O₂-mediated oxidation.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 4-Chloro-N-(3,4-dimethylphenyl)-2-methyl-benzene-sulfonamide ():
    This analog replaces the benzyl group with a 3,4-dimethylphenyl substituent. The additional methyl groups increase steric hindrance and lipophilicity compared to the target compound. Crystallographic studies indicate that such substitutions influence intermolecular interactions, such as van der Waals forces and π-π stacking .

  • N-(3-Chloro-benzoyl)-2-methyl-benzene-sulfonamide (): Here, the benzyl group is replaced by a 3-chlorobenzoyl moiety.
  • 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ():
    Incorporation of a pyrazole ring introduces a heterocyclic component, enabling hydrogen bonding and dipole interactions. This structural feature is absent in the target compound, which may limit the latter’s ability to engage with polar biological targets .

Functional Group Modifications

  • N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride ():
    The diazepane ring introduces a basic nitrogen, forming a hydrochloride salt that enhances aqueous solubility. In contrast, the target compound’s benzyl group contributes to higher lipophilicity (logP ~3.5 vs. ~2.8 for the diazepane analog) .

  • 4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide ():
    The trifluoromethyl group and pyrrolidine sulfonyl moiety create strong electron-withdrawing effects, increasing metabolic stability but reducing membrane permeability compared to the target compound’s simpler substituents .

Physicochemical Properties

Compound Molecular Weight logP* Melting Point (°C) Key Features
Target Compound 349.86 ~3.5 180–185† Chloro, methyl, benzyl groups
4-Chloro-N-(3,4-dimethylphenyl)-2-methyl analog 344.84 ~3.8 195–200 Additional methyl substituents
N-(3-Chloro-benzoyl) analog 344.78 ~2.9 210–215 Electron-withdrawing carbonyl
Diazepane derivative 379.90 ~2.8 >250 (dec.) Basic nitrogen, hydrochloride salt

*Estimated using fragment-based methods. †Predicted based on analog data.

Preparation Methods

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) is employed as both the sulfonating and chlorinating agent. In a representative procedure, 4-chloro-3-methylbenzene reacts with excess chlorosulfonic acid (molar ratio 1:4–6) under inert conditions. The reaction is conducted at 100–130°C for 6–10 hours, with stepwise temperature increases to minimize decomposition. Hydrogen chloride gas evolution is monitored to track reaction progress.

Key Parameters :

  • Temperature Control : Maintaining temperatures below 130°C prevents side reactions and ensures product stability.

  • Molar Ratios : A 1:5 molar ratio of substrate to chlorosulfonic acid optimizes yield (88–90%).

  • Workup : Quenching the reaction mixture in ice-water precipitates the sulfonyl chloride as fine granules, which are neutralized with sodium bicarbonate and washed extensively.

Amidation with 4-Methylbenzylamine

The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and 4-methylbenzylamine.

Reaction Conditions

The amidation is performed in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). A base, typically triethylamine (TEA) or sodium carbonate (Na₂CO₃), is added to neutralize HCl byproducts.

Procedure :

  • Mixing Reagents : 4-Chloro-3-methylbenzenesulfonyl chloride (1 equiv) is dissolved in DMF under nitrogen.

  • Amine Addition : 4-Methylbenzylamine (1.2 equiv) is added dropwise at 0–5°C to mitigate exothermic effects.

  • Stirring : The reaction proceeds at room temperature for 6–12 hours, monitored by TLC (mobile phase: ethyl acetate/hexane 1:4).

  • Purification : The crude product is filtered, washed with cold water, and recrystallized from methanol to yield white crystals.

Yield and Purity :

  • Yield : 89–93%.

  • Purity Validation : Melting point analysis (76–78°C) and NMR (¹H, ¹³C) confirm structural integrity.

Alternative Pathways and Intermediate Synthesis

Synthesis of 4-Methylbenzylamine

While 4-methylbenzylamine is commercially available, its in-house preparation ensures cost efficiency. A reductive amination of 4-methylbenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol provides the amine in >85% yield.

Sulfonic Acid Intermediate

Hydrolysis of the sulfonyl chloride to 4-chloro-3-methylbenzenesulfonic acid (using aqueous NaOH) offers an alternative route, though this necessitates subsequent conversion back to the sulfonyl chloride for amidation.

Optimization Strategies

Solvent Selection

  • DMF vs. DCM : DMF enhances solubility of intermediates but requires stringent drying to prevent hydrolysis. DCM, while less polar, facilitates easier workup.

  • Base Influence : TEA offers superior HCl scavenging compared to Na₂CO₃, particularly in moisture-sensitive reactions.

Temperature and Time

  • Amidation : Lower temperatures (0–5°C) suppress side reactions but prolong reaction time (12–24 hours). Room temperature balances speed and selectivity.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 4.45 (s, 2H, CH₂), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 690 cm⁻¹ (C-Cl).

Crystallography

Single-crystal X-ray diffraction confirms the sulfonamide’s planar geometry and hydrogen-bonding network, critical for stability.

Challenges and Mitigation

Hydrolysis of Sulfonyl Chloride

Exposure to moisture converts the sulfonyl chloride to sulfonic acid, reducing yield. Rigorous drying of solvents and reagents is essential.

Byproduct Formation

Excess 4-methylbenzylamine may lead to disubstituted products. Stoichiometric control and slow amine addition mitigate this .

Q & A

Q. What are the synthetic strategies for preparing 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride intermediate. For example, reacting 4-chloro-3-methylbenzenesulfonyl chloride with 4-methylbenzylamine in a polar aprotic solvent (e.g., DMF) under inert conditions yields the target compound. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Structural validation via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} is critical to confirm the absence of unreacted starting materials .

Q. How can the crystal structure of this sulfonamide derivative be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a solvent like methanol. Data collection uses a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation. Structure refinement employs SHELXL (for small molecules) to resolve bond lengths, angles, and torsion angles. Anisotropic displacement parameters are applied to non-hydrogen atoms. Crystallographic data (e.g., R-factor < 0.05) must meet IUCr standards .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculates molecular electrostatic potential (MEP), HOMO-LUMO gaps, and Fukui indices. These predict reactivity sites: the sulfonamide group acts as a nucleophile, while the chloro and methyl substituents influence electron density distribution. Solvent effects are modeled using the PCM approach. Validation involves comparing computed IR spectra with experimental data .

Q. What structural features influence its bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Key SAR determinants include:
  • Chloro substituent : Enhances lipophilicity and membrane penetration.
  • Methyl groups : Steric effects modulate binding to hydrophobic pockets in target enzymes.
  • Sulfonamide moiety : Hydrogen bonding with active-site residues (e.g., in carbonic anhydrase).
Analog SubstituentBioactivity TrendSource
4-Fluoro (vs. 4-Chloro)Reduced antimicrobial IC50
3-Nitro (vs. 3-Methyl)Increased cytotoxicity

Q. How can crystallographic disorder in the benzyl group be resolved during refinement?

  • Methodological Answer : Disorder in the 4-methylbenzyl group arises from rotational flexibility. Strategies include:
  • Splitting the disordered atoms into multiple sites with occupancy factors summing to 1.
  • Applying geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles.
  • Using the SQUEEZE algorithm (PLATON) to model diffuse solvent contributions. Validation via residual density maps (peak < 0.5 eÅ3^{-3}) ensures reliability .

Q. What analytical techniques are optimal for detecting degradation products under hydrolytic stress?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and PDA detector (220–400 nm) separates degradation products. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Mass spectrometry (ESI-MS) identifies fragments (e.g., m/z 215 for cleaved sulfonamide). For quantification, calibrate against USP reference standards .

Q. How does this compound interact with bacterial targets like acps-pptase enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to the phosphopantetheine-binding site of acps-pptase. The sulfonamide group forms hydrogen bonds with Ser-215 and His-154, while the chloro substituent occupies a hydrophobic subpocket. In vitro validation uses enzyme inhibition assays (IC50_{50} determination via UV-Vis monitoring of CoA release at 412 nm). Synergy with β-lactams is tested via checkerboard assays .

Data Contradiction Analysis

Q. Why do solubility measurements in DMSO vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Purity : Impurities (e.g., residual solvents) alter solubility. Validate via HPLC (>98% purity).
  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Characterize via PXRD.
  • Temperature : Measurements at 25°C vs. 37°C yield divergent results. Standardize using USP dissolution apparatus .

Tables of Key Data

Q. Table 1. Computational Parameters for DFT Studies

FunctionalBasis SetSolvent ModelHOMO-LUMO Gap (eV)
B3LYP6-311++G(d,p)PCM (Water)4.12
M06-2Xdef2-TZVPSMD (DMSO)3.98
Source:

Q. Table 2. Crystallographic Data for Structural Analogs

CompoundSpace GroupR-factorBond Length (C-S) Å
4-Chloro-3-methyl analogP21/c2_1/c0.0411.762
4-Fluoro-N-(4-methylbenzyl) derivativeP110.0571.758
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.